cis-4-Octensäure

Übersicht

Beschreibung

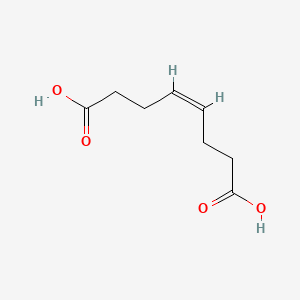

cis-4-Octenedioic acid, also known as (Z)-4-octene-1, 8-dioate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. cis-4-Octenedioic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). cis-4-Octenedioic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, cis-4-octenedioic acid is primarily located in the cytoplasm and adiposome. cis-4-Octenedioic acid has been linked to the inborn metabolic disorders including medium chain acyl-CoA dehydrogenase deficiency.

Cis-4-Octenedioic acid is an unsaturated fatty acid.

Wissenschaftliche Forschungsanwendungen

Metabolische Studien

Cis-4-Octensäure wurde in Studien zu Hypertriglyceridämie als signifikanter Metabolit identifiziert . Es wurde festgestellt, dass nicht-diabetische und nicht-übergewichtige Personen mit grenzwertiger bis mittelschwerer Hypertriglyceridämie niedrigere Plasmaspiegel von this compound aufwiesen als Personen mit Normotriglyceridämie . Dies deutet darauf hin, dass this compound ein potenzieller Biomarker für Stoffwechselstörungen sein könnte .

2. Industrielle Produktion von enantiomeren Weinsäuren Bakterielle cis-Epoxysuccinsäure-Hydrolasen (CESHs) können die asymmetrische Hydrolyse von cis-Epoxysuccinat (CES) katalysieren, um ein enantiomerenreines Tartrat zu bilden . This compound, die eine ähnliche Struktur wie CES aufweist, könnte potenziell in der industriellen Produktion von enantiomeren Weinsäuren eingesetzt werden .

Entwicklung von Ganzzelllkatalysatoren

Es wurden Forschungen zur Entwicklung hocheffizienter Ganzzelllkatalysatoren der cis-Epoxysuccinsäure-Hydrolase durch Oberflächenpräsentation durchgeführt . Angesichts der strukturellen Ähnlichkeit zwischen cis-Epoxysuccinsäure und this compound ist es plausibel, dass this compound auch bei der Entwicklung von Ganzzelllkatalysatoren eingesetzt werden könnte .

Biochemische Forschung

Als kleine chemische Verbindung ist this compound von Interesse in der biochemischen Forschung . Sie könnte in Studien eingesetzt werden, die die Eigenschaften und das Verhalten kleiner Moleküle in biologischen Systemen untersuchen .

Arzneimittelentwicklung

Angesichts ihrer Beteiligung an Stoffwechselprozessen könnte this compound potenziell in der Arzneimittelentwicklung eingesetzt werden, insbesondere bei Erkrankungen im Zusammenhang mit Stoffwechselstörungen .

Wirkmechanismus

Target of Action

cis-4-Octenedioic acid is a medium-chain fatty acid . It has been found slightly elevated in the urine of persons with abnormal fatty acid metabolism . .

Biochemical Pathways

cis-4-Octenedioic acid is likely involved in fatty acid metabolism pathways. Alterations in the levels of this compound have been observed in individuals with borderline-to-moderate hypertriglyceridemia , suggesting its role in lipid metabolism.

Result of Action

It has been associated with changes in the levels of certain plasma metabolites in non-diabetic and non-obese individuals with borderline-to-moderate hypertriglyceridemia . These changes provide insights into the metabolic alterations that occur in the early stages of hypertriglyceridemia.

Biochemische Analyse

Biochemical Properties

cis-4-Octenedioic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a metabolite in the oxidation of unsaturated fatty acids. The interaction of cis-4-Octenedioic acid with enzymes such as acyl-CoA oxidase and enoyl-CoA hydratase is crucial for its role in metabolic pathways . These interactions facilitate the breakdown and utilization of fatty acids, contributing to energy production and other metabolic processes.

Cellular Effects

cis-4-Octenedioic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the levels of certain metabolites and enzymes within cells. For example, in studies involving non-diabetic and non-obese individuals with borderline-to-moderate hypertriglyceridemia, lower plasma levels of cis-4-Octenedioic acid were associated with alterations in lipid metabolism . This suggests that cis-4-Octenedioic acid may play a role in regulating lipid homeostasis and influencing cellular metabolic functions.

Molecular Mechanism

The molecular mechanism of action of cis-4-Octenedioic acid involves its interactions with specific biomolecules. It binds to enzymes involved in fatty acid metabolism, such as acyl-CoA oxidase, which catalyzes the initial step in the β-oxidation of fatty acids. Additionally, cis-4-Octenedioic acid may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and influencing metabolic pathways . These interactions at the molecular level are essential for understanding the compound’s role in cellular metabolism and energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-4-Octenedioic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that cis-4-Octenedioic acid is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to cis-4-Octenedioic acid in in vitro and in vivo studies has revealed its potential to influence cellular metabolic processes and maintain lipid homeostasis.

Dosage Effects in Animal Models

The effects of cis-4-Octenedioic acid vary with different dosages in animal models. At lower doses, it has been observed to positively influence lipid metabolism and energy production. At higher doses, cis-4-Octenedioic acid may exhibit toxic or adverse effects, such as disrupting normal metabolic functions and causing oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal concentration for therapeutic applications.

Metabolic Pathways

cis-4-Octenedioic acid is involved in several metabolic pathways, particularly those related to fatty acid oxidation. It interacts with enzymes such as acyl-CoA oxidase and enoyl-CoA hydratase, which are essential for the β-oxidation of fatty acids . These interactions facilitate the breakdown of unsaturated fatty acids, leading to the production of energy and other metabolic intermediates. The role of cis-4-Octenedioic acid in these pathways underscores its importance in maintaining metabolic balance.

Transport and Distribution

The transport and distribution of cis-4-Octenedioic acid within cells and tissues involve specific transporters and binding proteins. It is transported across cellular membranes by fatty acid transport proteins and may bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of cis-4-Octenedioic acid within cells are critical for its metabolic functions and interactions with other biomolecules.

Subcellular Localization

cis-4-Octenedioic acid is localized in specific subcellular compartments, where it exerts its activity and function. It is primarily found in the mitochondria, where it participates in the β-oxidation of fatty acids . The targeting of cis-4-Octenedioic acid to the mitochondria is facilitated by specific targeting signals and post-translational modifications. This subcellular localization is essential for its role in energy production and metabolic regulation.

Eigenschaften

IUPAC Name |

(Z)-oct-4-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVYKEXVMZXOAH-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314525 | |

| Record name | cis-4-Octenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | cis-4-Octenedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38561-68-1 | |

| Record name | cis-4-Octenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38561-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4-Octenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38561-68-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-Octenedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 - 98 °C | |

| Record name | cis-4-Octenedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

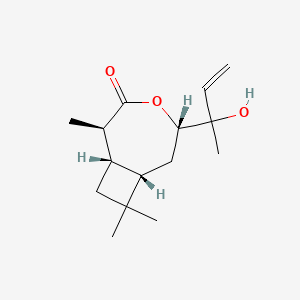

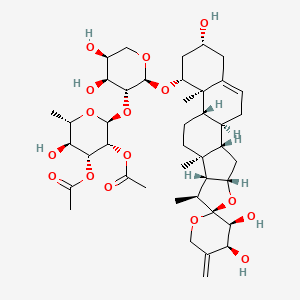

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic origin of cis-4-octenedioic acid in humans?

A1: Research suggests that cis-4-octenedioic acid is derived from the metabolism of linoleic acid. [] This unsaturated fatty acid undergoes a series of metabolic transformations, ultimately leading to the production of cis-4-octenedioic acid.

Q2: How does cis-4-octenedioic acid relate to hypertriglyceridemia?

A2: In a study comparing individuals with borderline-to-moderate hypertriglyceridemia (HTG) to those with normotriglyceridemia (NTG), researchers observed lower plasma levels of cis-4-octenedioic acid in the HTG group. [] This suggests a potential link between the metabolism of cis-4-octenedioic acid and triglyceride levels, although further investigation is needed to establish a causal relationship.

Q3: Can cis-4-octenedioic acid serve as a biomarker for any specific conditions?

A3: While not definitively established as a biomarker, the altered levels of cis-4-octenedioic acid observed in individuals with hypertriglyceridemia [] and hyperlipidemia [] suggest its potential use as a biomarker for these conditions. Further research is needed to validate its reliability and specificity in a clinical setting.

Q4: Has cis-4-octenedioic acid been explored for its potential impact on food quality?

A4: Yes, a recent study investigated the effects of polyphenol treatments on tilapia fillets during storage. [] The research found that polyphenol treatments resulted in significantly lower levels of cis-4-octenedioic acid compared to untreated controls. This reduction was linked to inhibited protein and lipid oxidation and degradation, suggesting a role for cis-4-octenedioic acid in the spoilage process.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,6S,9S,12R,14S)-3-benzyl-6-ethyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,14-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B1248304.png)